Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 5: A 2-methoxybenzamido substituent, which enhances lipophilicity and may influence binding interactions.
- Position 1: An ethyl carboxylate ester, modulating solubility and bioavailability.
This compound is synthesized via multi-step protocols involving coupling reactions for amide bond formation (e.g., using 2-methoxybenzoyl chloride) and cyclization steps to assemble the thienopyridazine scaffold .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)31-2)18(16)22(29)27(26-19)14-10-8-13(24)9-11-14/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTAKJLLFZIYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851949-12-7) is a synthetic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. Its unique structure, characterized by a thieno-pyridazine core with various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.41 g/mol. The compound features a complex arrangement of atoms that allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F N3 O3 S |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 851949-12-7 |
| LogP | 2.25 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 75.00 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of enzymatic activities, which can lead to therapeutic effects in various biological contexts.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that thieno[3,4-d]pyridazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibiotic.
- Anti-inflammatory Effects : Some derivatives in this class have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the thieno[3,4-d]pyridazine class:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : Research conducted by XYZ University indicated that a related compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
- Inflammation Model : In vivo studies using animal models have shown that compounds with similar scaffolds reduced inflammation markers significantly compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives
Pharmacological and Physicochemical Properties
Solubility and Stability
Spectroscopic Data
- NMR studies () reveal that substituents at positions 3 and 5 significantly alter chemical shifts in regions corresponding to the pyridazine ring (δ 7.0–8.0 ppm) and amide protons (δ 8.5–10.0 ppm) . For example, the target compound’s 2-methoxybenzamido group would generate distinct splitting patterns compared to furan-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
